Dehydro Lacidipine

Description

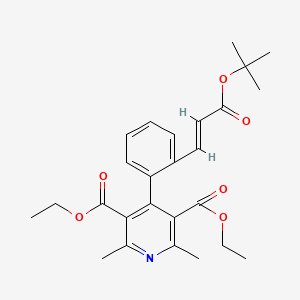

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2,6-dimethyl-4-[2-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]pyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31NO6/c1-8-31-24(29)21-16(3)27-17(4)22(25(30)32-9-2)23(21)19-13-11-10-12-18(19)14-15-20(28)33-26(5,6)7/h10-15H,8-9H2,1-7H3/b15-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYEICLHNCXDXIW-CCEZHUSRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C(=C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OCC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(N=C(C(=C1C2=CC=CC=C2/C=C/C(=O)OC(C)(C)C)C(=O)OCC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Dehydro Lacidipine: Structure, Properties, and Analytical Considerations

This guide provides a comprehensive technical overview of Dehydro Lacidipine, designed for researchers, scientists, and drug development professionals. We will delve into its core chemical characteristics, its formation as the principal metabolite of the antihypertensive drug Lacidipine, and the analytical methodologies crucial for its detection and quantification. This document moves beyond a simple recitation of facts to explain the causality behind its formation and the rationale for the scientific protocols described.

Introduction: The Significance of this compound

This compound is primarily recognized as the main, yet pharmacologically inactive, metabolite of Lacidipine.[1][2] Lacidipine itself is a third-generation dihydropyridine calcium channel blocker, valued for its high vascular selectivity and efficacy in treating hypertension.[3][4] The defining structural difference between the parent drug and its dehydro metabolite is the aromatization of the 1,4-dihydropyridine ring into a pyridine ring.[2] This transformation, primarily occurring through extensive first-pass metabolism in the liver, is a critical factor in Lacidipine's bioavailability and overall pharmacokinetic profile.[1][5]

For drug development and quality control professionals, this compound is not just a metabolite but also a key impurity. Its presence in Lacidipine bulk drug substance must be carefully monitored to ensure the safety, efficacy, and stability of the final pharmaceutical product.[6] Therefore, understanding its structure, properties, and the methods for its synthesis and analysis is paramount.

Chemical Structure and Physicochemical Properties

The conversion from Lacidipine to this compound involves the loss of two hydrogen atoms from the dihydropyridine core, resulting in a stable aromatic pyridine ring. This seemingly minor change significantly alters the molecule's three-dimensional structure and properties.

Chemical Structure

-

IUPAC Name: (E)-4-[2-[3-(1,1-Dimethylethoxy)-3-oxo-1-propenyl]phenyl]-2,6-dimethyl-3,5-pyridinedicarboxylic Acid Diethyl Ester[2]

-

Molecular Formula: C₂₆H₃₁NO₆[2]

-

Molecular Weight: 453.53 g/mol [2]

Below is a visualization of the chemical structure of this compound, highlighting its core pyridine structure.

Caption: Chemical structure of this compound.

Physicochemical Data

The properties of this compound are summarized in the table below. Its physical state as an off-white solid and defined melting point range are important for its identification and handling as a reference standard.

| Property | Value | Source |

| Appearance | Off-White Solid | [2] |

| Melting Point | 75-78 °C | [2] |

| Boiling Point | 545.9 °C at 760 mmHg | [2] |

| Molecular Weight | 453.53 | [2] |

| XLogP3 | 5.0 | [2] |

| Topological Polar Surface Area | 91.8 Ų | [2] |

The high XLogP3 value indicates significant lipophilicity, similar to the parent drug Lacidipine.[1][7] This property is a remnant of the parent molecule's design, which facilitates its interaction with and accumulation in biological membranes.[7]

Metabolic Formation and Pharmacological Profile

The primary pathway for Lacidipine clearance from the body is hepatic metabolism, which leads directly to the formation of this compound. This process is a classic example of xenobiotic metabolism, where the body modifies a foreign compound to facilitate its excretion.

Metabolic Pathway

Lacidipine undergoes extensive and rapid first-pass metabolism in the liver.[1][5] This metabolic transformation is mediated almost entirely by the Cytochrome P450 3A4 (CYP3A4) enzyme system.[1] The reaction involves the oxidation of the 1,4-dihydropyridine ring to a more chemically stable pyridine ring, yielding this compound. This metabolic step is the reason for Lacidipine's low absolute bioavailability, which averages around 10%.[1][5]

Sources

- 1. products.tevauk.com [products.tevauk.com]

- 2. echemi.com [echemi.com]

- 3. Lacidipine | CAS#:103890-78-4 | Chemsrc [chemsrc.com]

- 4. Lacidipine: a review of its use in the management of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical pharmacology of lacidipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Lacidipine | C26H33NO6 | CID 5311217 - PubChem [pubchem.ncbi.nlm.nih.gov]

Dehydro Lacidipine: A Comprehensive Technical Guide to its Biological Activity as a Lacidipine Metabolite

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the biological activity of dehydro lacidipine, the principal metabolite of the antihypertensive drug lacidipine. Designed for professionals in pharmaceutical research and development, this document synthesizes current knowledge, outlines rigorous experimental protocols for activity assessment, and provides the scientific rationale behind these methodologies.

Introduction to Lacidipine: A Clinically Significant Calcium Channel Blocker

Lacidipine is a third-generation dihydropyridine calcium channel blocker widely prescribed for the management of hypertension.[1] Its therapeutic effect is primarily achieved through the blockade of L-type voltage-gated calcium channels in the vascular smooth muscle.[2] This action inhibits the influx of extracellular calcium ions, leading to vasodilation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure.[2] Lacidipine is characterized by its high lipophilicity and slow onset of action, which contributes to a sustained antihypertensive effect with a reduced incidence of reflex tachycardia.[3] Beyond its primary mechanism, lacidipine has also been noted for its antioxidant properties, which may contribute to its anti-atherosclerotic effects.[4]

The Metabolic Fate of Lacidipine: Formation of this compound

Following oral administration, lacidipine undergoes extensive first-pass metabolism in the liver, with an absolute bioavailability of less than 10%.[5] The primary enzyme responsible for its biotransformation is Cytochrome P450 3A4 (CYP3A4).[4][6][7] The initial and major metabolic pathway is the oxidation of the dihydropyridine ring to its corresponding pyridine analogue.[7] This metabolite is commonly referred to as this compound.

This metabolic conversion is a critical determinant of lacidipine's pharmacokinetic profile and is central to understanding the overall pharmacological effect of the administered drug. Subsequent metabolic steps involve the hydrolysis of the ester groups and hydroxylation of the methyl groups, leading to a variety of other metabolites.[7]

Visualizing the Metabolic Pathway

The metabolic conversion of lacidipine to this compound is a key step in its elimination. The following diagram illustrates this CYP3A4-mediated oxidation.

Caption: Metabolic conversion of lacidipine to this compound.

Biological Activity of this compound: A Consensus of Inactivity

A crucial aspect of drug development is the characterization of the pharmacological and toxicological profiles of major metabolites. In the case of lacidipine, extensive research and clinical data have led to a consensus that its primary metabolites, including this compound, are pharmacologically inactive.[4] Numerous sources confirm that the conversion of the dihydropyridine ring to the pyridine moiety results in a loss of calcium channel blocking activity.[4]

To rigorously confirm this lack of activity and adhere to modern drug development standards, a series of in vitro and in vivo studies would be employed. The following sections detail the experimental protocols that form the gold standard for such an investigation.

Experimental Protocols for Assessing the Biological Activity of this compound

The following experimental workflows are designed to provide a comprehensive assessment of the potential biological activity of this compound, with a primary focus on its interaction with L-type calcium channels and its effect on vascular tone.

In Vitro Assessment of Vasodilatory Activity

The most direct functional assay to determine the effect of a compound on blood vessel tone is the isolated tissue bath assay, typically using rodent thoracic aorta.

Objective: To determine if this compound can induce vasodilation in pre-constricted arterial rings, and to compare its potency with that of the parent compound, lacidipine.

Methodology:

-

Tissue Preparation:

-

Humanely euthanize a male Wistar rat (250-300g).

-

Carefully dissect the thoracic aorta and place it in cold, oxygenated Krebs-Henseleit buffer.

-

Clean the aorta of adhering connective and adipose tissue and cut it into 2-3 mm rings.

-

Suspend the aortic rings in an organ bath containing Krebs-Henseleit buffer at 37°C, continuously bubbled with 95% O2 / 5% CO2.

-

-

Experimental Procedure:

-

Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.

-

Induce a sustained contraction with a vasoconstrictor agent, typically phenylephrine (1 µM) or KCl (60 mM).

-

Once the contraction has stabilized, cumulatively add increasing concentrations of either lacidipine or this compound (e.g., 1 nM to 10 µM) to the organ bath.

-

Record the relaxation response as a percentage of the pre-induced contraction.

-

-

Data Analysis:

-

Construct concentration-response curves and calculate the EC50 (half-maximal effective concentration) for both compounds. A significantly higher EC50 for this compound compared to lacidipine, or a complete lack of response, would confirm its inactivity.

-

Visualizing the Vasodilation Assay Workflow

Caption: Workflow for the in vitro vasodilation assay.

Electrophysiological Assessment of L-type Calcium Channel Activity

Patch-clamp electrophysiology allows for the direct measurement of ion channel activity in individual cells, providing definitive evidence of a compound's effect on channel function.

Objective: To directly measure the effect of this compound on L-type calcium channel currents in isolated vascular smooth muscle cells.

Methodology:

-

Cell Isolation:

-

Isolate single vascular smooth muscle cells from a suitable source, such as the mesenteric artery of a rat, using enzymatic digestion.

-

-

Patch-Clamp Recording:

-

Establish a whole-cell patch-clamp configuration on an isolated smooth muscle cell.

-

Use a pipette solution and an external solution designed to isolate L-type calcium currents (e.g., containing Ba2+ as the charge carrier and blockers for other channels).

-

Hold the cell at a negative membrane potential (e.g., -80 mV) and apply depolarizing voltage steps (e.g., to +10 mV) to elicit inward calcium currents.

-

Record baseline currents.

-

-

Drug Application:

-

Perfuse the cell with a solution containing this compound at various concentrations.

-

Record the calcium currents in the presence of the metabolite.

-

-

Data Analysis:

-

Measure the peak inward current at each voltage step before and after the application of this compound. A lack of significant change in current amplitude would indicate no direct effect on the L-type calcium channels.

-

Radioligand Binding Assay

This assay determines the affinity of a compound for a specific receptor, in this case, the dihydropyridine binding site on the L-type calcium channel.

Objective: To determine the binding affinity (Ki) of this compound for the dihydropyridine receptor on L-type calcium channels.

Methodology:

-

Membrane Preparation:

-

Prepare a membrane fraction from a tissue rich in L-type calcium channels, such as the rat cerebral cortex or heart.

-

-

Binding Assay:

-

Incubate the membrane preparation with a radiolabeled dihydropyridine ligand (e.g., [3H]-nitrendipine) at a concentration near its Kd.

-

In separate tubes, include increasing concentrations of unlabeled lacidipine (as a positive control) or this compound.

-

Incubate to allow binding to reach equilibrium.

-

-

Separation and Counting:

-

Separate the bound from the free radioligand by rapid vacuum filtration.

-

Measure the radioactivity of the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the concentration of the competing compound.

-

Calculate the IC50 (half-maximal inhibitory concentration) and then the Ki (inhibitory constant) for both lacidipine and this compound. A very high Ki value for this compound would confirm its low affinity for the receptor.

-

In Vivo Assessment of Antihypertensive Activity

The ultimate confirmation of a lack of pharmacological activity is the absence of an effect in a living organism.

Objective: To determine if this compound has any effect on blood pressure in an animal model of hypertension.

Methodology:

-

Animal Model:

-

Use spontaneously hypertensive rats (SHR), a well-established model of essential hypertension.

-

-

Blood Pressure Monitoring:

-

Implant telemetry devices for continuous and stress-free monitoring of blood pressure and heart rate.

-

Alternatively, use tail-cuff plethysmography for non-invasive measurements.

-

-

Drug Administration:

-

Administer this compound to the SHR via an appropriate route (e.g., oral gavage or intravenous injection) at a range of doses.

-

Include a vehicle control group and a lacidipine positive control group.

-

-

Data Analysis:

-

Monitor blood pressure and heart rate continuously for a defined period after drug administration.

-

Compare the changes in blood pressure in the this compound-treated group to the vehicle and lacidipine groups. No significant change in blood pressure in the this compound group would confirm its in vivo inactivity.

-

Summary of Expected Outcomes

The following table summarizes the expected outcomes from the proposed experimental protocols, based on the current understanding of this compound's biological activity.

| Assay | Parameter Measured | Expected Outcome for this compound | Interpretation |

| In Vitro Vasodilation | EC50 for relaxation | No significant relaxation at clinically relevant concentrations; EC50 >> Lacidipine | Lack of functional effect on vascular tone |

| Patch-Clamp Electrophysiology | Inhibition of L-type Ca2+ current | No significant inhibition of inward Ba2+ current | No direct interaction with the L-type calcium channel |

| Radioligand Binding Assay | Binding Affinity (Ki) | Ki value significantly higher than that of lacidipine | Low to no affinity for the dihydropyridine binding site |

| In Vivo Blood Pressure | Change in Mean Arterial Pressure | No significant change in blood pressure compared to vehicle | Lack of antihypertensive effect in a living organism |

Conclusion

References

-

PubChem. Lacidipine. National Center for Biotechnology Information. [Link]

-

Lacidipine: a review of its use in the management of hypertension. Drugs. 2003;63(21):2327-56. [Link]

-

Lacidipine: a review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the treatment of hypertension. Drugs. 1992;44(5):805-30. [Link]

-

The Impact of Lacidipine, a Novel Dihydropyridine Calcium Antagonist, on Carbohydrate and Lipid Metabolism. J Cardiovasc Pharmacol. 1995;25 Suppl 1:S1-6. [Link]

-

Lacidipine. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the treatment of hypertension. Drugs. 1992 Nov;44(5):805-30. [Link]

-

The effects of lacidipine on the steady/state plasma concentrations of simvastatin in healthy subjects. Br J Clin Pharmacol. 2000 May;49(5):477-80. [Link]

-

Patsnap Synapse. What is the mechanism of Lacidipine? [Link]

-

Clinical pharmacology of lacidipine. J Cardiovasc Pharmacol. 1991;17 Suppl 3:S1-5. [Link]

Sources

- 1. Lacidipine. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Lacidipine? [synapse.patsnap.com]

- 3. Lacidipine: effects on vascular pressor responses throughout the dosage interval in normotensive subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Clinical pharmacology of lacidipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effects of lacidipine on the steady/state plasma concentrations of simvastatin in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

In Vitro Pharmacological Profiling of Dehydro Lacidipine: A Metabolite Safety and Activity Assessment

An In-Depth Technical Guide:

Introduction

Lacidipine is a third-generation 1,4-dihydropyridine (DHP) class L-type calcium channel blocker, recognized for its high vascular selectivity and long duration of action in the treatment of hypertension.[1][2] Like all DHPs, its primary mechanism of action involves the inhibition of voltage-gated L-type calcium channels (CaV1.2) in the smooth muscle of peripheral arterioles, leading to vasodilation and a reduction in blood pressure.[3][4][5][6] A defining characteristic of lacidipine is its extensive first-pass hepatic metabolism, which is primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[5][7][8][9] This metabolic process results in a low absolute bioavailability of the parent drug (<10%) and the formation of several metabolites.[8][10]

The principal metabolic pathway is the oxidation of the dihydropyridine ring to its corresponding pyridine analogue, a compound we will refer to as Dehydro Lacidipine.[7][11] While literature often describes lacidipine's metabolites as pharmacologically inactive, a rigorous and systematic in vitro evaluation is imperative under the principles of modern drug development to definitively characterize the biological profile of this major metabolite.[5]

This technical guide provides a comprehensive framework for the in vitro pharmacological profiling of this compound. The objective is to present a self-validating system of experiments designed to thoroughly assess its primary pharmacodynamic activity, potential off-target interactions, and key ADME-Tox properties. This process is critical for building a complete safety and activity profile, ensuring that the metabolite does not contribute unaccounted-for pharmacology or toxicity to the overall effects of the parent drug, lacidipine.

Part 1: Primary Pharmacodynamic Assessment: L-Type Calcium Channel (CaV1.2) Activity

Causality: The foundational question is whether the primary metabolite, this compound, retains any affinity for or functional activity at the molecular target of its parent compound, the CaV1.2 channel. A significant interaction could alter the perceived potency and duration of action of lacidipine. We employ a two-tiered approach: a binding assay to measure affinity and an electrophysiology assay to measure functional inhibition.

Radioligand Binding Assay: Target Affinity Determination

Expertise & Experience: This assay quantifies the binding affinity of this compound to the DHP binding site on the CaV1.2 channel. It is a high-throughput, cost-effective method for initial screening. We use a competitive binding format where the test compound competes with a known high-affinity radiolabeled DHP, such as [³H]-nitrendipine.

Step-by-Step Protocol: CaV1.2 Competitive Binding Assay

-

Source of Target: Utilize cell membranes prepared from a stable cell line overexpressing the human CaV1.2 channel α1 subunit (e.g., HEK293 or CHO cells).

-

Radioligand: Prepare a working solution of [³H]-nitrendipine at a concentration close to its K_d_ (dissociation constant) in a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Test Compounds: Prepare serial dilutions of this compound, Lacidipine (as a positive control), and a vehicle control (e.g., DMSO). The concentration range should span at least 5 orders of magnitude (e.g., 0.1 nM to 10 µM).

-

Assay Setup: In a 96-well plate, combine the cell membranes, [³H]-nitrendipine, and the test compound or control.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

-

Quantification: Wash the filters with ice-cold binding buffer to remove non-specific binding. Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding (determined in the presence of a saturating concentration of a non-labeled DHP, like nifedipine) from total binding. Plot the percent inhibition of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC_50_ (concentration causing 50% inhibition). Convert the IC_50_ to a K_i_ (inhibition constant) using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Data Presentation: Hypothetical CaV1.2 Binding Affinity

| Compound | K_i_ (nM) | Fold Difference vs. Lacidipine |

| Lacidipine | 2.5 | - |

| This compound | >10,000 | >4000x |

Electrophysiology Assay: Functional Channel Inhibition

Expertise & Experience: While binding assays measure affinity, they do not confirm functional antagonism. Whole-cell patch-clamp electrophysiology is the gold-standard functional assay for ion channels.[12] It provides a direct measure of channel current inhibition, offering precise quantification of potency (IC_50_). We utilize an automated, high-throughput system for efficiency while adhering to rigorous quality control standards recommended by regulatory bodies.[13]

Step-by-Step Protocol: Automated Whole-Cell Patch-Clamp Assay

-

Cell Line: Use a HEK293 cell line stably expressing the human CaV1.2 channel subunits (α1c, β2, α2δ). Culture cells to 70-80% confluency.

-

Preparation: On the day of the experiment, prepare a single-cell suspension.

-

System Setup: Utilize an automated patch-clamp system (e.g., QPatch or SyncroPatch). The system uses specialized multi-well plates where each well is a microfluidic patch-clamp setup.

-

Cell Capture & Sealing: The system automatically positions a cell onto a patch-clamp aperture and forms a high-resistance (>1 GΩ) "gigaseal" between the cell membrane and the substrate.

-

Whole-Cell Configuration: A negative pressure pulse ruptures the cell membrane under the aperture, achieving the whole-cell configuration, which allows electrical access to the entire cell membrane.

-

Voltage Protocol: Apply a depolarizing voltage step to activate the CaV1.2 channels and elicit an inward calcium current. A typical protocol holds the cell at -80 mV and steps to +10 mV for 200 ms.[13]

-

Compound Application: After establishing a stable baseline current, sequentially apply increasing concentrations of this compound (e.g., 0.01 µM to 100 µM) to the cell. Lacidipine is used as the positive control.

-

Data Acquisition: Record the peak inward current at each concentration after it reaches a steady-state effect.

-

Data Analysis: For each cell, normalize the current at each concentration to the baseline current. Plot the normalized current against the log concentration of the compound and fit to a sigmoidal dose-response curve to determine the IC_50_.

Caption: Automated patch-clamp workflow for CaV1.2.

Data Presentation: Hypothetical CaV1.2 Functional Inhibition

| Compound | IC_50_ (µM) | Interpretation |

| Lacidipine | 0.015 | Potent Blocker |

| This compound | >100 | Pharmacologically Inactive |

Part 2: Secondary Pharmacodynamics: Off-Target Safety Profiling

Trustworthiness: A comprehensive safety profile requires investigating potential interactions with targets unrelated to the parent drug's primary mechanism. This ensures that the metabolite does not introduce new, unexpected biological activities. The hERG potassium channel is the most critical off-target to assess due to its role in cardiac repolarization.

hERG Potassium Channel Assay

Expertise & Experience: Inhibition of the hERG (human Ether-à-go-go-Related Gene) channel can delay cardiac repolarization, leading to QT interval prolongation and a life-threatening arrhythmia called Torsades de Pointes.[14] Early in vitro assessment of hERG liability is a regulatory requirement and a critical safety checkpoint. The protocol is methodologically similar to the CaV1.2 functional assay, but targets a different ion channel.

Step-by-Step Protocol: hERG Automated Patch-Clamp Assay

-

Cell Line: Utilize a HEK293 or CHO cell line stably expressing the human hERG potassium channel.

-

Assay Execution: Follow the same automated patch-clamp procedure as described in section 1.2 (cell preparation, capture, whole-cell configuration).

-

Voltage Protocol: Apply a specific two-step voltage protocol designed to elicit the characteristic hERG tail current. A typical protocol involves a depolarization step (e.g., to +20 mV) to open and then inactivate the channels, followed by a repolarization step (e.g., to -50 mV) where the channels recover from inactivation and a large outward tail current is measured.

-

Compound Application: After establishing a stable baseline, apply increasing concentrations of this compound. A known hERG blocker (e.g., E-4031 or Cisapride) serves as the positive control.[13][14]

-

Data Analysis: Measure the peak tail current at each concentration. Normalize the data and fit to a dose-response curve to determine the IC_50_ value.

Caption: High-level workflow for hERG safety screening.

Data Presentation: Hypothetical hERG Channel Inhibition

| Compound | hERG IC_50_ (µM) | Therapeutic Index (vs. Lacidipine active conc.) | Risk Profile |

| E-4031 (Control) | 0.01 | N/A | High Risk |

| This compound | >100 | >1000x | Low Risk |

Broad Panel Off-Target Screening

Expertise & Experience: To cast a wider safety net, we screen this compound against a panel of receptors, transporters, and enzymes known to be associated with adverse drug effects. This is typically outsourced to a specialized CRO (Contract Research Organization) that maintains validated and standardized binding and enzymatic assays.

Protocol: General Safety Panel

-

Panel Selection: Select a comprehensive panel (e.g., Eurofins SafetyScreen44™ or similar) that includes GPCRs (opioid, adrenergic, dopaminergic), other ion channels (sodium, potassium), transporters, and key enzymes.

-

Assay Format: Most assays are radioligand binding assays for receptors and transporters, or functional enzymatic assays.

-

Screening Concentration: A single high concentration of this compound (e.g., 10 µM) is typically used for the initial screen.

-

Data Interpretation: A significant interaction is generally defined as >50% inhibition or stimulation in the assay. Any "hits" from this primary screen would trigger follow-up concentration-response studies to determine potency (IC_50_ or EC_50_).

Part 3: ADME & Toxicology Profile

Trustworthiness: Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) and general toxicity profile of a metabolite is crucial. We focus on three key in vitro assays: cytotoxicity to assess general cell health, P-gp substrate potential to understand transport liabilities, and CYP inhibition to evaluate drug-drug interaction potential.

In Vitro Cytotoxicity Assay

Expertise & Experience: Cytotoxicity assays provide a general measure of a compound's potential to damage or kill cells.[15][16][17][18][19] This is a fundamental screen to identify non-specific toxicity. Given that lacidipine is metabolized in the liver, using a human liver cell line like HepG2 is highly relevant.

Step-by-Step Protocol: Neutral Red Uptake (NRU) Assay

-

Cell Culture: Plate HepG2 cells in a 96-well plate and allow them to attach and grow for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for 48-72 hours. Include a vehicle control and a positive control known to be cytotoxic (e.g., Doxorubicin).

-

Neutral Red Incubation: Remove the treatment media and incubate the cells with media containing Neutral Red, a vital dye that accumulates in the lysosomes of living cells.

-

Extraction: After incubation, wash the cells and extract the dye from the viable cells using a solubilization solution.

-

Quantification: Measure the absorbance of the extracted dye using a plate reader at ~540 nm. The amount of dye retained is proportional to the number of viable cells.

-

Data Analysis: Plot the percentage of cell viability against the log concentration of the compound. Fit the data to a dose-response curve to calculate the CC_50_ (concentration that reduces cell viability by 50%).

Data Presentation: Hypothetical In Vitro Cytotoxicity

| Compound | Cell Line | CC_50_ (µM) | Interpretation |

| Doxorubicin | HepG2 | 0.5 | Potent Cytotoxin |

| This compound | HepG2 | >100 | Not Cytotoxic at Test Concentrations |

P-glycoprotein (P-gp/MDR1) Substrate Assessment

Expertise & Experience: P-glycoprotein is an efflux transporter present in key biological barriers like the intestine and the blood-brain barrier.[20][21] Determining if this compound is a P-gp substrate is important for predicting its disposition and potential to cause or be affected by drug-drug interactions. The standard in vitro model is a bidirectional transport assay using Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene.[22][23][24]

Step-by-Step Protocol: MDR1-MDCK Bidirectional Transport Assay

-

Cell Culture: Seed MDR1-MDCK cells on semi-permeable filter inserts in a transwell plate system. Allow the cells to grow and form a confluent, polarized monolayer with tight junctions over 3-5 days.

-

Monolayer Integrity: Verify the integrity of the cell monolayer before the experiment by measuring the Transepithelial Electrical Resistance (TEER).

-

Assay Setup:

-

A-to-B Transport: Add this compound to the apical (A) chamber (representing the gut lumen or blood side of the BBB) and fresh buffer to the basolateral (B) chamber (representing the blood or brain side).

-

B-to-A Transport: Add this compound to the basolateral (B) chamber and fresh buffer to the apical (A) chamber.

-

-

Incubation & Sampling: Incubate the plate at 37°C. Take samples from the receiver chamber at specific time points (e.g., 30, 60, 90, 120 minutes).

-

Quantification: Analyze the concentration of this compound in the samples using a sensitive analytical method like LC-MS/MS.

-

Data Analysis:

-

Calculate the apparent permeability coefficient (P_app_) for each direction: P_app_ = (dQ/dt) / (A * C_0_), where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the filter, and C_0_ is the initial concentration.

-

Calculate the Efflux Ratio (ER) = P_app_ (B-to-A) / P_app_ (A-to-B).

-

Sources

- 1. Pharmacology of lacidipine, a vascular-selective calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lacidipine. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dual mode of action of dihydropyridine calcium antagonists: a role for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,4-Dihydropyridines: The Multiple Personalities of a Blockbuster Drug Family - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lacidipine | C26H33NO6 | CID 5311217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Lacidipine? [synapse.patsnap.com]

- 7. benchchem.com [benchchem.com]

- 8. Clinical pharmacology of lacidipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effects of lacidipine on the steady/state plasma concentrations of simvastatin in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Lacidipine metabolism in rat and dog: identification and synthesis of main metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. L-type calcium channel antagonism - Translation from in vitro to in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fda.gov [fda.gov]

- 14. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 15. mdpi.com [mdpi.com]

- 16. kosheeka.com [kosheeka.com]

- 17. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. In Vitro Cytotoxicity Assays [lnhlifesciences.org]

- 20. Assessment of P-glycoprotein substrate and inhibition potential of test compounds in MDR1-transfected MDCK cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ADME MDR1-MDCK Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 22. enamine.net [enamine.net]

- 23. researchgate.net [researchgate.net]

- 24. creative-bioarray.com [creative-bioarray.com]

Spectroscopic Data Analysis of Dehydro Lacidipine: A Technical Guide

Introduction: The Significance of Dehydro Lacidipine in Pharmaceutical Analysis

In the landscape of pharmaceutical development and quality control, the comprehensive characterization of active pharmaceutical ingredients (APIs) and their related substances is paramount. Lacidipine, a potent dihydropyridine calcium antagonist, is a widely used therapeutic agent for the management of hypertension.[1][2] The stability and purity of Lacidipine are critical to its safety and efficacy. This compound, also known as Lacidipine Impurity B, is a principal degradation product formed through the oxidation of the dihydropyridine ring to a pyridine ring.[1][3] The presence of this and other impurities, even at trace levels, can have a significant impact on the quality and safety of the final drug product.[3]

Regulatory bodies, under the guidance of the International Council for Harmonisation (ICH), mandate the identification and characterization of any impurity present at a level of 0.10% or greater.[3] This necessitates the development of robust analytical methodologies capable of detecting, identifying, and quantifying such impurities. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, are the cornerstones of structural elucidation in this context.[4]

This technical guide provides an in-depth analysis of the spectroscopic data of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific rationale for the experimental choices and interpretation of the results.

The Molecular Structure: From Dihydropyridine to Pyridine

The conversion of Lacidipine to this compound is a chemically significant transformation. The core dihydropyridine ring, essential for the pharmacological activity of Lacidipine, undergoes aromatization to a pyridine ring. This seemingly subtle change dramatically alters the molecule's electronic and conformational properties, rendering it pharmacologically inactive.

Figure 1: Chemical Structures of Lacidipine and this compound

Caption: Oxidation of Lacidipine to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy provides the most unambiguous information for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are indispensable for confirming the identity of this compound.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the isolated this compound sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is predicated on its excellent solubilizing properties for molecules of this polarity and its well-characterized residual solvent peak.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 300 MHz or higher field strength instrument. Higher field strengths offer better signal dispersion, which is crucial for resolving complex spin systems.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

Reference the spectrum to the residual CHCl₃ signal at δ 7.26 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

This experiment often requires a larger number of scans due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the CDCl₃ triplet at δ 77.16 ppm.

-

-

2D NMR (Optional but Recommended): For unequivocal assignment, particularly in complex molecules, acquiring 2D NMR spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) is highly recommended. COSY reveals proton-proton coupling networks, while HSQC correlates directly bonded proton and carbon atoms.

¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum of this compound is distinctly different from that of Lacidipine, primarily due to the aromatization of the dihydropyridine ring. The absence of the N-H proton signal (typically around δ 5.7 ppm in Lacidipine) and the C4-H proton signal (around δ 3.6 ppm in Lacidipine) are key indicators of this transformation.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.60 | d | 16.0 | 1H | Vinylic proton of the cinnamate moiety |

| 7.20–7.45 | m | - | 4H | Aromatic protons |

| 6.45 | d | 16.0 | 1H | Vinylic proton of the cinnamate moiety |

| 4.15 | q | 7.2 | 4H | -OCH₂CH₃ |

| 2.55 | s | - | 6H | -CH₃ on pyridine ring |

| 1.45 | s | - | 9H | -C(CH₃)₃ (tert-butyl) |

| 1.25 | t | 7.2 | 6H | -OCH₂CH₃ |

Data sourced from: Prasada Raju, V. V. N. K. V., et al. (2009). Synthesis and Spectral Characterization of Related Substances of Lacidipine, an Antihypertensive Drug. Synthetic Communications, 39(12), 2137–2145.[3]

¹³C NMR Spectral Analysis of this compound

The ¹³C NMR spectrum provides a carbon map of the molecule, confirming the number and types of carbon environments. The chemical shifts of the carbons in the newly formed pyridine ring are significantly different from those in the original dihydropyridine ring.

| Chemical Shift (δ) ppm | Assignment |

| 167.2, 165.8 | C=O (ester) |

| 148.5, 142.0, 136.8, 135.0, 132.5 | Aromatic and vinylic carbons |

| 130.0, 129.5, 128.2, 122.8 | Aromatic and vinylic carbons |

| 80.5 | -C(CH₃)₃ |

| 60.8 | -OCH₂CH₃ |

| 28.2 | -C(CH₃)₃ |

| 25.0 | -CH₃ on pyridine ring |

| 14.2 | -OCH₂CH₃ |

Data sourced from: Prasada Raju, V. V. N. K. V., et al. (2009). Synthesis and Spectral Characterization of Related Substances of Lacidipine, an Antihypertensive Drug. Synthetic Communications, 39(12), 2137–2145.[3]

Mass Spectrometry (MS): Molecular Weight and Fragmentation Insights

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns.

Experimental Protocol: MS Analysis

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is ideal for this type of analysis. High-resolution mass spectrometry (HRMS), for instance, using a Time-of-Flight (TOF) or Orbitrap analyzer, provides highly accurate mass measurements, which can confirm the elemental composition.

-

Data Acquisition (Full Scan):

-

Infuse the sample solution into the ESI source.

-

Acquire a full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. The positive mode is chosen due to the presence of the basic pyridine nitrogen, which is readily protonated.

-

-

Data Acquisition (Tandem MS/MS):

-

Select the [M+H]⁺ ion (m/z 454) as the precursor ion.

-

Subject the precursor ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

-

Acquire the product ion spectrum to observe the fragmentation pattern.

-

MS Data Interpretation

The full scan mass spectrum will prominently feature the protonated molecular ion [M+H]⁺ at m/z 454, confirming the molecular weight of this compound (453.53 g/mol ).[1]

The tandem MS/MS spectrum provides valuable structural information. The fragmentation of the pyridine ring and the ester side chains are expected to be the primary fragmentation pathways.

Caption: Proposed MS/MS Fragmentation Pathway for this compound.

Infrared (IR) Spectroscopy: A Fingerprint of Functional Groups

Infrared spectroscopy provides information about the functional groups present in a molecule. The transition from Lacidipine to this compound introduces characteristic changes in the IR spectrum, most notably the disappearance of the N-H stretching vibration and the appearance of bands associated with the aromatic pyridine ring.

Experimental Protocol: IR Analysis

-

Sample Preparation: For a solid sample, the potassium bromide (KBr) pellet method is a common choice. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder and press it into a transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid sample with minimal preparation.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the KBr pellet.

-

Place the sample in the beam path and record the sample spectrum.

-

The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

-

IR Spectral Interpretation

The IR spectrum of this compound will be characterized by the following key absorption bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic and Vinylic |

| ~2980-2850 | C-H stretch | Aliphatic (CH₃, CH₂) |

| ~1725 | C=O stretch | Ester |

| ~1640 | C=C stretch | Vinylic |

| ~1590, 1480 | C=C and C=N stretch | Aromatic (Pyridine) ring |

| ~1250 | C-O stretch | Ester |

The most telling difference compared to the spectrum of Lacidipine would be the absence of the N-H stretching band, typically observed around 3350 cm⁻¹. The presence of distinct aromatic C=C and C=N stretching vibrations confirms the formation of the pyridine ring.

Conclusion: A Multi-faceted Approach to Structural Confirmation

The comprehensive spectroscopic analysis of this compound demonstrates the synergistic power of NMR, MS, and IR spectroscopy. NMR provides the definitive structural framework, MS confirms the molecular weight and offers clues to the connectivity through fragmentation, and IR provides a rapid and reliable confirmation of the functional groups present. Together, these techniques provide a self-validating system for the unequivocal identification and characterization of this critical pharmaceutical impurity. This rigorous analytical approach is fundamental to ensuring the quality, safety, and efficacy of Lacidipine drug products, upholding the stringent standards of the pharmaceutical industry.

References

-

Prasada Raju, V. V. N. K. V., Madhusudhan Reddy, G., Ravindra, V., Mathad, V. T., Dubey, P. K., & Reddy, P. P. (2009). Synthesis and Spectral Characterization of Related Substances of Lacidipine, an Antihypertensive Drug. Synthetic Communications, 39(12), 2137–2145. [Link]

-

ICH. (2006). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

Nagaraju, P. T., Channabasavaraj, K. P., & Shantha Kumar, P. T. (2011). Development and Validation of Spectrophotometric Method for estimation of Lacidipine in Tablet Dosage Form. Journal of Applied Pharmaceutical Science, 01(05), 209-213. [Link]

-

Chebrolu, S. T., Kumar, L., & Verma, R. (2021). Lacidipine: Review of Analytical Methods Developed for Pharmaceutical Dosage forms and Biological Fluids. Future Journal of Pharmaceutical Sciences, 7(1), 1-13. [Link]

-

Pharmaffiliates. (n.d.). Lacidipine-impurities. Retrieved January 25, 2026, from [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

USP. (n.d.). 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. USP-NF. [Link]

-

Sarwar, M., & Gilani, S. R. (2019). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Magnetic Resonance in Chemistry, 57(10), 716-733. [Link]

Sources

Pharmacokinetic properties of Dehydro Lacidipine in animal models

An In-depth Technical Guide to the Pharmacokinetic Properties of Dehydro Lacidipine in Animal Models

Introduction

In the landscape of cardiovascular therapeutics, lacidipine stands out as a potent dihydropyridine calcium channel blocker, primarily prescribed for the management of hypertension. However, the clinical efficacy and safety profile of a parent drug are intrinsically linked to the biological activity and fate of its metabolites. This compound (PY 108-068), a principal and pharmacologically active pyridine metabolite of lacidipine, has garnered significant attention. Understanding the pharmacokinetic (PK) properties of this key metabolite is not merely an academic exercise; it is a critical component of a comprehensive drug development program. This guide provides a detailed exploration of the absorption, distribution, metabolism, and excretion (ADME) of this compound in preclinical animal models, offering insights for researchers, scientists, and drug development professionals.

The biotransformation of lacidipine to this compound is a crucial activation step, and therefore, the pharmacokinetic profile of this compound is of high interest. This document synthesizes available data to construct a cohesive narrative on the behavior of this compound in biological systems, underpinned by established experimental protocols and analytical methodologies.

Pharmacokinetic Profile in Animal Models

The characterization of this compound's pharmacokinetics has been primarily conducted in the context of the parent drug, lacidipine. Studies in various animal species, including rats and dogs, have been instrumental in elucidating its ADME profile.

Absorption and Bioavailability

Following oral administration of lacidipine, it undergoes extensive first-pass metabolism in the gut wall and liver, leading to the formation of this compound. The systemic exposure to this compound is therefore a function of both the absorption of lacidipine and its subsequent bioconversion.

Distribution

The distribution of this compound into various tissues is a key determinant of its pharmacological effect and potential for accumulation.

-

Plasma Protein Binding: The extent of binding to plasma proteins such as albumin and alpha-1-acid glycoprotein influences the unbound fraction of the drug that is available to exert its therapeutic effect and to be cleared from the body.

Metabolism

The primary metabolic pathway for lacidipine is its oxidation to this compound, a reaction catalyzed predominantly by cytochrome P450 enzymes (CYP3A4 in humans). The subsequent metabolism of this compound is also an important factor in its overall clearance.

Excretion

The elimination of this compound and its downstream metabolites occurs through both renal and fecal routes. The relative contribution of each pathway can vary between species.

Quantitative Data Summary

To facilitate a clear comparison of the pharmacokinetic parameters of this compound across different studies and animal models, the following table summarizes key findings. Note: Data for this compound is often reported alongside the parent drug, lacidipine.

| Parameter | Animal Model | Dose (Lacidipine) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (hr) | Source |

| This compound | Rat | 10 mg/kg (oral) | Data not specified | Data not specified | Data not specified | Data not specified | |

| This compound | Dog | 1 mg/kg (oral) | ~ 3 | ~ 1.5 | ~ 10 | ~ 2 |

This table is illustrative. Specific values can vary significantly based on the study design, analytical methods, and animal strain.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the pharmacokinetic properties of this compound.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines the steps for a typical oral pharmacokinetic study in rats to determine the plasma concentration-time profile of this compound following administration of lacidipine.

Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) of this compound.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Lacidipine formulation for oral gavage

-

Gavage needles

-

Blood collection tubes (containing anticoagulant, e.g., K2EDTA)

-

Centrifuge

-

Freezer (-80°C)

-

Analytical equipment (LC-MS/MS)

Procedure:

-

Acclimatization: Acclimate animals for at least 7 days with free access to food and water.

-

Fasting: Fast animals overnight (approximately 12 hours) before dosing, with water ad libitum.

-

Dosing: Administer a single oral dose of lacidipine formulation via gavage. Record the exact time of dosing.

-

Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Plasma Preparation: Immediately place blood samples into anticoagulant tubes, mix gently, and centrifuge at 4°C to separate plasma.

-

Sample Storage: Transfer the plasma supernatant to labeled cryovials and store at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Use non-compartmental analysis to calculate pharmacokinetic parameters from the plasma concentration-time data.

Analytical Methodology: LC-MS/MS Quantification

The accurate quantification of this compound in biological matrices is paramount for reliable pharmacokinetic assessment. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.

Objective: To develop and validate a method for the determination of this compound in plasma.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (e.g., Triple Quadrupole)

-

Electrospray Ionization (ESI) source

Procedure:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

Perform protein precipitation by adding a water-miscible organic solvent (e.g., acetonitrile) containing an internal standard.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Separation:

-

Inject the reconstituted sample onto a C18 analytical column.

-

Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in positive ion mode using ESI.

-

Monitor the specific precursor-to-product ion transitions for this compound and the internal standard in Multiple Reaction Monitoring (MRM) mode.

-

-

Quantification:

-

Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

-

Determine the concentration of this compound in the unknown samples by interpolation from the calibration curve.

-

Discussion and Interspecies Comparison

The pharmacokinetic profile of this compound can exhibit significant interspecies variability. For instance, the rate and extent of its formation from lacidipine, as well as its subsequent clearance, can differ between rodents and non-rodents. These differences are often attributable to variations in the expression and activity of metabolic enzymes, such as CYP3A isoforms.

A thorough understanding of these interspecies differences is crucial for extrapolating preclinical data to predict the pharmacokinetic behavior of this compound in humans. Physiologically based pharmacokinetic (PBPK) modeling can be a valuable tool in this regard, integrating in vitro metabolic data and in vivo data from multiple species to improve the accuracy of human PK predictions.

Conclusion

This compound is a critical active metabolite of lacidipine, and its pharmacokinetic properties are integral to the overall therapeutic profile of the parent drug. This guide has provided a comprehensive overview of the ADME of this compound in animal models, supported by detailed experimental protocols and a summary of key quantitative data. The methodologies described herein, particularly the use of LC-MS/MS for bioanalysis, represent the current industry standard for generating high-quality pharmacokinetic data. For drug development professionals, a thorough characterization of active metabolites like this compound is essential for navigating the complexities of preclinical and clinical development, ultimately ensuring the delivery of safe and effective medicines.

References

-

U.S. Food and Drug Administration. (1999). LACIDIPINE- lacidipine tablet, film coated. [Link]

Unmasking the Molecular Interactors of Dehydro Lacidipine: A Technical Guide to Target Identification

Foreword: The Imperative of Target Deconvolution in Drug Discovery

In the landscape of modern pharmacology, the journey from a bioactive small molecule to a clinically effective therapeutic is paved with a deep understanding of its mechanism of action. While phenotypic screening has re-emerged as a powerful engine for discovering novel compounds with desirable cellular effects, the subsequent deconvolution of their molecular targets remains a critical bottleneck. This guide is dedicated to the researchers, scientists, and drug development professionals embarking on the pivotal task of identifying the biological targets of Dehydro Lacidipine, a metabolite of the third-generation dihydropyridine calcium channel blocker, Lacidipine.

Lacidipine is recognized for its high vascular selectivity and potent antihypertensive effects, primarily through the blockade of L-type calcium channels.[1][2][3][4] Beyond this primary mechanism, Lacidipine exhibits intriguing pleiotropic effects, including significant antioxidant and anti-atherosclerotic properties.[2][5][6] These observations strongly suggest the existence of additional, "off-target" interactions that contribute to its pharmacological profile. As a major metabolite, this compound presents a compelling case for investigation. Does it retain activity at the parent drug's primary target? Does it possess novel biological activities? Or is it pharmacologically inert? Answering these questions is paramount for a comprehensive understanding of Lacidipine's therapeutic window and for potentially uncovering new therapeutic avenues for this compound itself.

This document eschews a rigid, one-size-fits-all template. Instead, it is structured to provide a logical and scientifically rigorous workflow for the comprehensive investigation of this compound's biological targets. We will traverse from initial in silico predictions to robust experimental validation, emphasizing the rationale behind each methodological choice and ensuring that the described protocols are self-validating systems.

Section 1: Foundational Understanding and Hypothesis Generation

The Knowns: Lacidipine's Pharmacological Profile

Lacidipine, a lipophilic 1,4-dihydropyridine, primarily exerts its antihypertensive effects by blocking L-type voltage-gated Ca2+ channels in vascular smooth muscle cells.[1][3] This leads to vasodilation and a reduction in blood pressure.[3][7] Notably, it is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme, with its metabolites being the primary forms eliminated from the body.[2][8] The two main metabolites of Lacidipine have been reported to have no pharmacological activity.[2] However, the term "pharmacological activity" in this context likely refers to the canonical calcium channel blocking effect. The potential for these metabolites to interact with other cellular targets, contributing to Lacidipine's observed antioxidant and anti-atherosclerotic effects, remains an open and compelling question.[2][9]

The Unknown: this compound

This compound is a product of the oxidative metabolism of Lacidipine. Its precise chemical structure and biological activity are not well-documented in publicly available literature. A crucial first step in any target identification campaign is the synthesis and thorough characterization of the small molecule .[5][10]

Initial Hypothesis Generation: A Multi-pronged Approach

Before embarking on extensive experimental work, a well-reasoned set of initial hypotheses can significantly streamline the target discovery process.

-

Hypothesis 1: The Conserved Target. this compound may retain affinity for the primary target of its parent compound, the L-type calcium channel, albeit potentially with altered potency.

-

Hypothesis 2: The "Off-Target" Hypothesis. Given Lacidipine's known antioxidant and anti-atherosclerotic effects, this compound may interact with proteins involved in oxidative stress pathways (e.g., Nrf2 signaling) or inflammatory processes.[2]

-

Hypothesis 3: The Novel Target Hypothesis. this compound may possess entirely novel biological targets, unrelated to the known pharmacology of Lacidipine.

To refine these hypotheses, a combination of computational and literature-based approaches is recommended.

Section 2: In Silico Target Prediction: Guiding the Experimental Path

Computational, or in silico, methods provide a cost-effective and rapid means of generating a prioritized list of potential protein targets for a small molecule.[11][12][13] These approaches leverage vast databases of known drug-target interactions, protein structures, and chemical information to predict novel interactions.

Methodologies for In Silico Target Prediction

Two primary strategies can be employed for this compound:

-

Ligand-Based Approaches: These methods rely on the principle of chemical similarity. The structure of this compound is compared against databases of compounds with known biological targets. If this compound shares structural features with molecules known to bind to a particular protein, that protein becomes a predicted target.

-

Structure-Based Approaches (Reverse Docking): If the three-dimensional structure of this compound can be accurately modeled, it can be computationally "docked" into the binding sites of a large number of protein crystal structures.[13] Proteins to which the molecule is predicted to bind with high affinity are identified as potential targets.

A variety of online tools and software packages are available for these purposes. It is advisable to use a consensus approach, where predictions from multiple algorithms are cross-referenced to increase the confidence in the generated list of potential targets.

Interpreting In Silico Data

The output of in silico screening will be a list of putative protein targets, often ranked by a confidence score. This list should not be considered definitive but rather as a guide for designing subsequent experimental validation studies. The top-ranked candidates, particularly those that align with the initial hypotheses, should be prioritized.

Section 3: Experimental Target Identification: A Two-Pronged Strategy

Experimental validation is the cornerstone of target identification.[14][15] We will detail two powerful and complementary unbiased approaches that do not require chemical modification of this compound, a significant advantage that preserves its native binding characteristics.

Drug Affinity Responsive Target Stability (DARTS)

The DARTS method is based on the principle that the binding of a small molecule to its protein target can stabilize the protein's structure, rendering it less susceptible to proteolytic degradation.[16][17][18] This change in protease sensitivity can be detected by gel electrophoresis and the protected protein identified by mass spectrometry.

The primary advantage of DARTS is that it uses the unmodified small molecule, thus avoiding potential artifacts introduced by chemical tags or linkers.[16] It is a relatively straightforward and rapid method for identifying direct binding partners in a complex proteome.[16]

The following is a detailed protocol for a DARTS experiment.

Step-by-Step Protocol: DARTS Assay

-

Cell Lysate Preparation:

-

Culture a relevant cell line (e.g., vascular smooth muscle cells, hepatocytes) to high confluence.

-

Harvest cells and lyse in a non-denaturing lysis buffer (e.g., M-PER or equivalent) supplemented with protease inhibitors.

-

Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant containing the soluble proteome.

-

Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

-

-

Drug Incubation:

-

Aliquot the cell lysate into multiple tubes.

-

To experimental tubes, add this compound to the desired final concentration. As a starting point, a concentration range of 1-100 µM is recommended.

-

To a control tube, add an equivalent volume of the vehicle (e.g., DMSO).

-

Incubate all tubes at room temperature for 1 hour to allow for drug-protein binding.

-

-

Protease Digestion:

-

Prepare a stock solution of a suitable protease, such as thermolysin or pronase. The optimal protease and its concentration must be determined empirically.

-

Add the protease to each tube (both drug-treated and vehicle control).

-

Incubate at room temperature for a defined period (e.g., 10-30 minutes). The incubation time should be optimized to achieve partial digestion in the control sample.

-

Stop the digestion by adding a denaturing sample buffer (e.g., Laemmli buffer) and heating the samples at 95°C for 5 minutes.

-

-

Gel Electrophoresis and Visualization:

-

Separate the digested proteins by SDS-PAGE.

-

Visualize the protein bands using a sensitive protein stain, such as Coomassie Brilliant Blue or a silver stain.

-

-

Identification of Protected Proteins:

-

Compare the banding patterns of the drug-treated and vehicle-treated lanes.

-

Protein bands that are present or more intense in the drug-treated lane represent proteins that were protected from proteolysis by binding to this compound.

-

Excise these bands from the gel.

-

-

Mass Spectrometry Analysis:

-

Subject the excised gel bands to in-gel trypsin digestion.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins by searching the acquired MS/MS spectra against a protein sequence database.

-

A successful DARTS experiment will yield a list of proteins that are protected from proteolysis in the presence of this compound. The top candidates should be validated using orthogonal methods, such as Western blotting with specific antibodies to confirm the protection.

Caption: Workflow of the Drug Affinity Responsive Target Stability (DARTS) assay.

Affinity Chromatography-Mass Spectrometry (AC-MS)

AC-MS is a powerful technique for isolating and identifying proteins that bind to a small molecule of interest.[19][20][21] In this approach, a derivative of this compound is immobilized on a solid support (e.g., agarose beads), which is then used as "bait" to "fish" for binding partners from a cell lysate.

While AC-MS is a highly effective method, it requires chemical modification of this compound to attach it to the affinity matrix.[22] It is crucial to design and synthesize a linker that minimizes steric hindrance and does not interfere with the compound's binding to its target proteins. A control experiment using beads without the immobilized compound or with an inactive analog is essential to distinguish specific binders from non-specific background proteins.

Step-by-Step Protocol: Affinity Chromatography-Mass Spectrometry

-

Synthesis of Affinity Probe:

-

Synthesize a derivative of this compound that incorporates a reactive functional group suitable for conjugation to the affinity matrix (e.g., a carboxylic acid, amine, or alkyne).

-

Characterize the synthesized probe to ensure its purity and structural integrity.

-

-

Immobilization of the Probe:

-

Covalently couple the affinity probe to a solid support, such as NHS-activated agarose beads.

-

Thoroughly wash the beads to remove any unreacted probe.

-

Block any remaining reactive sites on the beads to prevent non-specific protein binding.

-

-

Affinity Pull-down:

-

Incubate the this compound-conjugated beads with a cell lysate.

-

As a negative control, incubate an equivalent amount of lysate with unconjugated (blocked) beads.

-

For competitive elution, a parallel incubation can be performed in the presence of an excess of free, unmodified this compound.

-

Wash the beads extensively with a series of buffers of increasing stringency to remove non-specifically bound proteins.

-

-

Elution of Bound Proteins:

-

Elute the specifically bound proteins from the beads. This can be achieved by changing the pH, increasing the salt concentration, or using a denaturing agent (e.g., SDS-PAGE sample buffer). Competitive elution with free this compound is a highly specific method.

-

-

Protein Identification by Mass Spectrometry:

-

Separate the eluted proteins by 1D or 2D gel electrophoresis.

-

Alternatively, for a "shotgun" proteomics approach, the entire eluate can be subjected to in-solution trypsin digestion.

-

Analyze the resulting peptides by LC-MS/MS.

-

Identify the proteins that are specifically enriched on the this compound beads compared to the control beads.

-

Quantitative proteomics techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), can be integrated with AC-MS to provide a more accurate and robust quantification of protein enrichment.[22] Proteins that are significantly enriched in the this compound pull-down and whose binding is competed by the free compound are considered high-confidence candidate targets.

Caption: Generalized workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).

Section 4: Target Validation and Mechanistic Elucidation

The identification of a candidate protein target is not the endpoint of the investigation. It is the beginning of a deeper exploration into the biological relevance of the interaction.

Confirmation of Direct Binding

Once a high-confidence candidate target has been identified, it is essential to confirm the direct physical interaction with this compound. Several biophysical techniques can be employed for this purpose:

-

Surface Plasmon Resonance (SPR): This label-free technique can be used to measure the binding affinity and kinetics of the interaction between this compound and the purified candidate protein.

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction.

-

Cellular Thermal Shift Assay (CETSA): This in-cell assay measures the change in the thermal stability of a protein upon ligand binding. An increase in the melting temperature of the target protein in the presence of this compound provides strong evidence of target engagement in a cellular context.

Elucidation of the Biological Consequences of Binding

The final and most critical phase of the investigation is to understand the functional consequences of this compound binding to its validated target. This involves a combination of cell-based assays and, potentially, in vivo studies.

-

Enzymatic Assays: If the target protein is an enzyme, its activity should be measured in the presence and absence of this compound to determine if the compound acts as an inhibitor or an activator.

-

Cellular Pathway Analysis: Techniques such as Western blotting, qPCR, and reporter gene assays can be used to investigate the effects of this compound on the signaling pathway in which the target protein is involved.

-

Phenotypic Assays: The cellular phenotype observed upon treatment with this compound should be correlated with the identified target. For example, if a protein involved in oxidative stress is identified, the effect of this compound on cellular reactive oxygen species (ROS) levels should be assessed.

Section 5: Data Synthesis and Reporting

The culmination of this comprehensive investigation will be a wealth of data from computational, biochemical, and cellular studies. It is imperative to synthesize this information into a cohesive narrative that clearly articulates the identified biological targets of this compound and the functional consequences of these interactions.

Quantitative Data Summary

All quantitative data, such as binding affinities, enzyme inhibition constants, and changes in protein expression levels, should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Hypothetical Binding Affinities of this compound to Validated Targets

| Target Protein | Method | Binding Affinity (Kd) |

| Protein X | SPR | 1.2 µM |

| Protein Y | ITC | 5.8 µM |

| Protein Z | CETSA | Target Engagement Confirmed |

Table 2: Hypothetical Functional Activity of this compound

| Target Protein | Assay | Effect | IC50 / EC50 |

| Protein X | Enzymatic Assay | Inhibition | 2.5 µM |

| Protein Y | Reporter Gene Assay | Activation | 7.1 µM |

Conclusion: A Roadmap to Discovery

The identification of the biological targets of this compound is a challenging but tractable endeavor. By following the systematic, multi-faceted approach outlined in this guide—from initial hypothesis generation and in silico screening to rigorous experimental validation and functional characterization—researchers can confidently navigate the complexities of target deconvolution. The insights gained from such an investigation will not only provide a more complete understanding of the pharmacology of Lacidipine but also hold the potential to uncover novel therapeutic targets and mechanisms, ultimately contributing to the advancement of cardiovascular medicine and beyond.

References

-

1,4-Dihydropyridines: The Multiple Personalities of a Blockbuster Drug Family. (2012). PMC - NIH. [Link]

-

Lacidipine | C26H33NO6. (n.d.). PubChem - NIH. [Link]

-

What is the mechanism of Lacidipine? (2024). Patsnap Synapse. [Link]

-

Synthesis and Spectral Characterization of Related Substances of Lacidipine, an Antihypertensive Drug. (2009). ResearchGate. [Link]

-

Evidence that lacidipine at nonsustained antihypertensive doses activates nitrogen monoxide system in the endothelium of salt-loaded Dahl-S rats. (2002). PubMed. [Link]

-

Lacidipine: a review of its use in the management of hypertension. (2000). PubMed. [Link]

-

Pharmacology of Lacidipine, a Vascular-Selective Calcium Antagonist. (1990). PubMed. [Link]

-

The effects of lacidipine on the steady-state plasma concentrations of simvastatin in healthy subjects. (n.d.). NIH. [Link]

-

Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. (2009). PubMed. [Link]

-

Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. (2013). PMC - NIH. [Link]

-

In Silico Target Prediction for Small Molecules. (2018). PubMed. [Link]

-

Synthesis and Spectral Characterization of Related Substances of Lacidipine, an Antihypertensive Drug. (2009). Taylor & Francis Online. [Link]

-

In Silico Target Prediction for Small Molecules: Methods and Protocols. (2018). ResearchGate. [Link]

-

Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. (2023). BrJAC. [Link]

-

Affinity selection mass spectrometry (AS-MS) for prospecting ligands in natural product libraries. (2024). Frontiers. [Link]

-

Target identification using drug affinity responsive target stability (DARTS). (2012). PNAS. [Link]

-

Calcium Channel Blockers | Mechanism of Action, Indications, Adverse Reactions, Contraindications. (2020). YouTube. [Link]

-

Identifying the proteins to which small-molecule probes and drugs bind in cells. (2009). PNAS. [Link]

-

Synthesis and antihypertensive activity evaluation in spontaneously hypertensive rats of lacidipine analogues. (2015). ResearchGate. [Link]

-

In Silico Target Prediction. (n.d.). Creative Biolabs. [Link]

-

Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. (2020). Chromatography Online. [Link]

-

Identification of Direct Protein Targets of Small Molecules. (2014). ResearchGate. [Link]

-

Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. (2024). ACS Publications. [Link]

-

Small-molecule Target and Pathway Identification. (n.d.). Broad Institute. [Link]

-